molecular formula C10H8N4 B156075 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 138942-61-7

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B156075
CAS No.: 138942-61-7
M. Wt: 184.2 g/mol
InChI Key: XJGWIJRMZFXAHM-UHFFFAOYSA-N
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Description

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Reaction Mechanisms

  • The crystal structure of certain pyrazole derivatives, including compounds related to 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, has been elucidated using X-ray crystallography. These structures help in understanding the reaction mechanisms of these compounds with various unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).

Synthetic Approaches for Derivatives

  • Facile synthetic methods have been developed to create new derivatives of pyrazole-4-carbonitrile. These methods involve reactions with benzaldehyde and binucleophiles, leading to the formation of substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali, Ragab, Abdelghafar, & Farag, 2016).

Synthesis of Imidazo[1,2-b]pyrazole-7-carbonitriles

  • A series of imidazo[1,2-b]pyrazole-7-carbonitriles were synthesized through a one-pot, four-component condensation reaction. This approach is a direct and efficient method for creating new series of these compounds, highlighting the versatility of pyrazole derivatives (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Exploration of Electronic Properties

  • The electronic properties of a fluoropyrazolecarbonitrile derivative, closely related to this compound, have been explored. This includes investigating its interaction with fullerene molecules, indicating potential applications in materials science and electronics (Author, 2022).

Corrosion Inhibition Properties

  • Certain heterocyclic derivatives of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile have been studied for their corrosion inhibition properties on C-steel surfaces. These studies are significant for applications in materials engineering and protection against corrosion (Abdel Hameed et al., 2020).

Environmental and Green Chemistry Applications

  • Various environmentally friendly synthesis methods have been developed for pyrazole-4-carbonitrile derivatives. These methods include catalyst-free syntheses in aqueous media and the use of green catalysts like sodium ascorbate, demonstrating the compound's role in advancing green chemistry (Yu, Yao, Li, & Wang, 2014), (Kiyani & Bamdad, 2018).

Antimicrobial and Anticancer Activities

  • Novel Schiff base compounds and pyrazolopyrimidine derivatives based on this compound have been synthesized and evaluated for their antimicrobial and anticancer activities, indicating potential applications in pharmaceutical and medicinal research (Puthran et al., 2019), (Metwally, Abdelrazek, & Eldaly, 2016).

Safety and Hazards

The safety information available indicates that “3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile” is associated with a GHS07 pictogram and a warning signal word . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for “3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile” and similar compounds are likely to continue focusing on their synthesis and biological evaluation, given their broad range of biological activities . The recent approval of Pirtobrutinib, an anticancer/anti-inflammatory compound, demonstrates the potential of these compounds .

Properties

IUPAC Name

3-amino-1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-6-8-7-14(13-10(8)12)9-4-2-1-3-5-9/h1-5,7H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGWIJRMZFXAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378958
Record name 3-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138942-61-7
Record name 3-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

{[(4-cyano-1-phenyl-1H-pyrazol-3-yl)amino]methylene}malononitrile (1.07 g, 4.11 mmol) was stirred in refluxing dioxane (80 mL)/2 N HCl (80 mL) for 3 days. Room temperature was attained and the products extracted into EtOAc (×2). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo. Purification of the residue by MPLC (12-100% EtOAc-hexanes followed by 0-10% MeOH-EtOAc) gave 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a beige solid (A) and 3-amino-1-phenyl-1H-pyrazole-4-carboxamide as a brown solid (B).
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-amino-1H-pyrazole-4-carbonitrile (200 mg, 1.850 mmol), copper(II) acetate (504 mg, 2.78 mmol), phenylboronic acid (451 mg, 3.70 mmol) and pyridine (0.599 mL, 7.40 mmol) were stirred in DCM (20 mL) at room temperature overnight. 2 N HCl was added and the products extracted in EtOAc (×2). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo. Purification of the residue by MPLC (2-30% EtOAc-hexanes) gave 3-anilino-1-phenyl-1H-pyrazole-4-carbonitrile (A) as a yellow solid and 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (B) as a pale yellow solid. 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile was also isolated.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
451 mg
Type
reactant
Reaction Step One
Quantity
0.599 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
504 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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